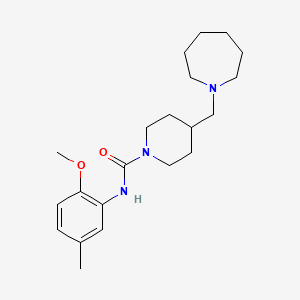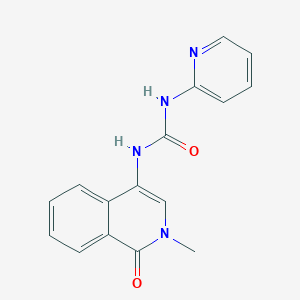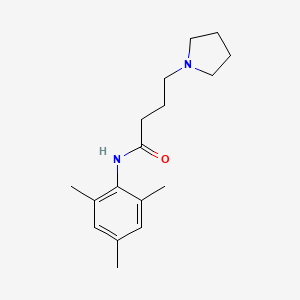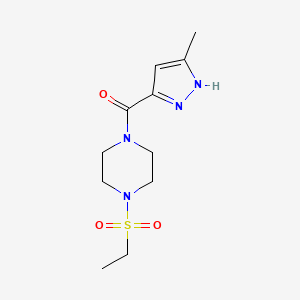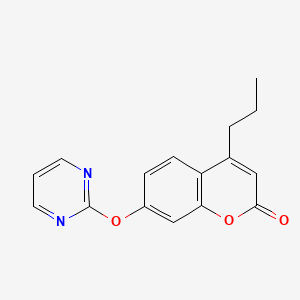
4-Propyl-7-pyrimidin-2-yloxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyl-7-pyrimidin-2-yloxychromen-2-one, also known as PPYCO, is a synthetic compound that belongs to the chromone family. It has been extensively studied for its potential applications in the field of medicinal chemistry. PPYCO exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 4-Propyl-7-pyrimidin-2-yloxychromen-2-one is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. 4-Propyl-7-pyrimidin-2-yloxychromen-2-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-Propyl-7-pyrimidin-2-yloxychromen-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-Propyl-7-pyrimidin-2-yloxychromen-2-one has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders. Additionally, 4-Propyl-7-pyrimidin-2-yloxychromen-2-one has been shown to have antimicrobial effects, which may be useful in the treatment of various infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Propyl-7-pyrimidin-2-yloxychromen-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 4-Propyl-7-pyrimidin-2-yloxychromen-2-one is also highly soluble in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to using 4-Propyl-7-pyrimidin-2-yloxychromen-2-one in lab experiments. It can be difficult to obtain large quantities of 4-Propyl-7-pyrimidin-2-yloxychromen-2-one, which may limit its use in certain experiments. Additionally, 4-Propyl-7-pyrimidin-2-yloxychromen-2-one can be expensive to synthesize, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 4-Propyl-7-pyrimidin-2-yloxychromen-2-one. One area of interest is the development of 4-Propyl-7-pyrimidin-2-yloxychromen-2-one derivatives with improved biological activity. Another area of interest is the study of the mechanism of action of 4-Propyl-7-pyrimidin-2-yloxychromen-2-one, which may provide insights into its therapeutic potential. Additionally, there is interest in studying the effects of 4-Propyl-7-pyrimidin-2-yloxychromen-2-one on various disease models, including cancer, inflammation, and infectious diseases. Overall, 4-Propyl-7-pyrimidin-2-yloxychromen-2-one is a promising compound with potential applications in a wide range of fields, and further research is needed to fully understand its potential.
Métodos De Síntesis
4-Propyl-7-pyrimidin-2-yloxychromen-2-one can be synthesized using a variety of methods. One of the most common methods involves the reaction of 7-hydroxy-4-propylchromen-2-one with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 4-Propyl-7-pyrimidin-2-yloxychromen-2-one in good yields. Other methods involve the use of microwave irradiation, ultrasound, and other novel techniques.
Aplicaciones Científicas De Investigación
4-Propyl-7-pyrimidin-2-yloxychromen-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. 4-Propyl-7-pyrimidin-2-yloxychromen-2-one has also been shown to have potential as a neuroprotective agent, as well as an agent for the treatment of diabetes and other metabolic disorders.
Propiedades
IUPAC Name |
4-propyl-7-pyrimidin-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-4-11-9-15(19)21-14-10-12(5-6-13(11)14)20-16-17-7-3-8-18-16/h3,5-10H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFBJZZIPZJIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-7-pyrimidin-2-yloxychromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

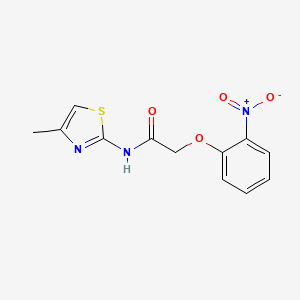
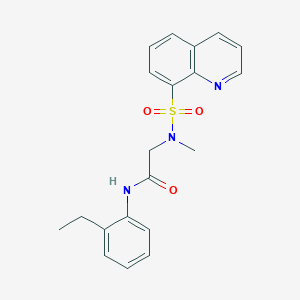
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)
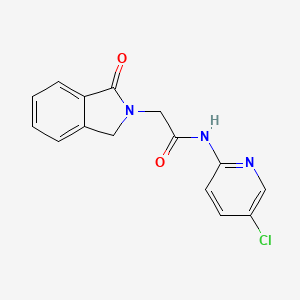
![2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7478817.png)
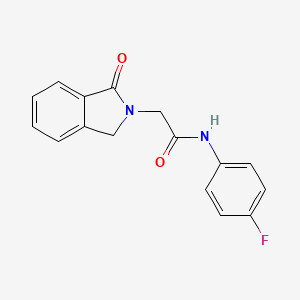
![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)
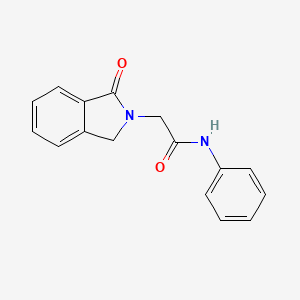
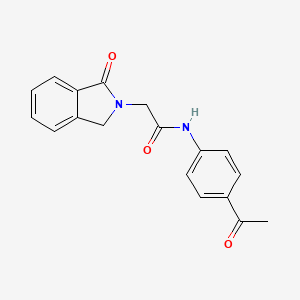
![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)
